1-(3-Aminophenyl)-2-morpholinoethanone
Description
Nomenclature, CAS Registry, and Structural Classification
The systematic IUPAC name for this compound is 2-(3-aminophenyl)-1-morpholin-4-ylethanone , reflecting its ketone group, morpholine substituent, and aromatic amine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 285984-41-0 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Structural Classification | Aromatic amine, morpholine derivative |
The compound’s structure features a phenyl ring substituted with an amino group at the meta-position, linked to a ketone group that is further connected to a morpholine ring. This arrangement allows for diverse chemical reactivity, including hydrogen bonding via the amine and ether oxygen, as well as hydrophobic interactions through the aromatic and morpholine components.
Historical Context and Evolution in Organic Chemistry
The synthesis of 1-(3-aminophenyl)-2-morpholinoethanone is rooted in advancements in heterocyclic chemistry and catalytic methodologies. Early synthetic routes involved multi-step reactions, such as:
- Friedel-Crafts Acetylation : Introduction of the ketone group to the aromatic ring using acetic anhydride or acetyl chloride.
- Morpholine Incorporation : Alkylation or nucleophilic substitution reactions to attach the morpholine moiety.
- Reductive Amination : Conversion of nitro groups to amines using catalysts like palladium or sodium borohydride.
The compound’s development parallels the broader utilization of morpholine derivatives in drug discovery. Morpholine’s conformational flexibility and ability to modulate pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) have made it a staple in medicinal chemistry since the mid-20th century. Innovations in continuous flow reactors and green chemistry have further optimized its synthesis, enabling scalable production with improved yields.
Significance in Medicinal and Industrial Applications
Medicinal Applications
This compound has been investigated for its pharmacological potential:
- Anticancer Activity : The morpholine ring interacts with enzymes such as cytochrome P450, modulating cell signaling pathways implicated in cancer progression.
- Anti-Inflammatory Properties : The aminophenyl group may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Central Nervous System (CNS) Targeting : Morpholine’s weak basicity (pK~a~ ≈ 8.4) enhances brain permeability, making the compound a candidate for neurodegenerative disease therapeutics.
Industrial Applications
- Organic Synthesis : Serves as a solvent or intermediate in the preparation of complex molecules, including resins and polymers.
- Materials Science : Functionalized derivatives are explored for catalytic applications and as ligands in coordination chemistry.
| Application Sector | Key Use Cases | References |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibition, CNS drug candidates | |
| Industrial Chemistry | Polymer synthesis, catalytic systems |
Properties
IUPAC Name |
1-(3-aminophenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)12(15)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFMVVDDDWNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation and Cyclization Approach
A common industrially relevant approach begins with a substituted aniline (e.g., 3-nitroaniline or 3-aminophenyl derivatives):
Step 1: Amidation
The aminophenyl compound is reacted with chloroacetyl chloride or 2-(2-chloroethoxy)acetyl chloride to form an amide intermediate. This reaction is typically conducted in an aprotic solvent such as toluene or DMF under controlled temperature conditions to ensure selective acylation of the amino group.
For example, 3-nitroaniline reacts with 2-(2-chloroethoxy)acetyl chloride to give a bromoester intermediate, which is a precursor to morpholinone ring closure.Step 2: Cyclization
The amide intermediate undergoes intramolecular cyclization to form the morpholinone ring. This is often achieved by heating the intermediate in the presence of a base such as potassium carbonate in solvents like acetonitrile. The base promotes nucleophilic substitution and ring closure to yield the morpholinone structure.Step 3: Reduction
If the starting aminophenyl group is in the nitro form (e.g., 3-nitrophenyl), catalytic hydrogenation is employed to reduce the nitro group to the amino group. This step is commonly performed using palladium on carbon (Pd/C) as a catalyst in ethanol or methanol at elevated temperatures (around 80 °C). The reduction step yields the target 1-(3-aminophenyl)-2-morpholinoethanone compound.
Oxoammonium-Catalyzed Oxidation for Intermediate Preparation
An innovative method involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) radical as a catalyst under phase transfer conditions. This oxidation uses aqueous sodium or calcium hypochlorite as a stoichiometric oxidant. The resulting acid serves as a key intermediate for subsequent amidation and cyclization steps.
Alternative Routes and Optimization
Avoidance of Hazardous Reagents
Some patented processes emphasize avoiding corrosive and environmentally hazardous reagents such as sulfuric acid, chromium trioxide, or direct nitration steps. Instead, they use milder oxidation and cyclization methods to improve safety and scalability.Solvent and Base Optimization
Research shows that solvents like DMF and bases such as sodium bicarbonate or potassium carbonate facilitate effective cyclization and purification. For example, cyclization yields can be improved by controlling temperature (typically 60 °C) and reaction time (24 hours), followed by recrystallization to enhance purity.Purification Techniques
After synthesis, purification involves filtration, washing with solvents like dichloromethane, and recrystallization from ethanol or ethyl acetate to obtain high-purity crystalline products. Vacuum distillation is also used to remove solvents like DMF without decomposing the product.
Comparative Data on Yields and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidation (e.g., 3-nitroaniline + chloroacetyl chloride) | Chloroacetyl chloride, base | Toluene, DMF | RT to 60 °C | 8-24 h | Not always disclosed | Intermediate formation |
| Cyclization | Potassium carbonate or sodium bicarbonate | Acetonitrile, DMF | 60 °C | 24 h | 37-55% (varies) | Ring closure step |
| Reduction | Pd/C catalyst, H2 gas | Ethanol, methanol | 80 °C | Several hours | Up to 52% overall yield | Nitro to amino reduction |
| Oxidation (for intermediate) | TEMPO catalyst, NaOCl | Aprotic solvent + aqueous phase | RT, pH 8-12 | Until completion | Not specified | Green oxidation method |
Research Findings and Industrial Relevance
- The use of TEMPO-catalyzed oxidation offers a more sustainable and safer alternative to traditional oxidation methods in preparing key intermediates.
- Avoidance of nitration steps reduces environmental impact and improves process safety, which is critical for industrial-scale production.
- Optimization of solvent systems and base selection significantly affects the yield and purity of the morpholinone ring-closure step.
- Catalytic hydrogenation remains the preferred method for converting nitro groups to amino groups, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-2-morpholinoethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminophenyl)-2-morpholinoethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2-morpholinoethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-aminophenyl)-2-morpholinoethanone with structurally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Positional Isomerism
- 1-(4-Aminophenyl)-2-morpholinoethanone (): A positional isomer with the amino group at the para position. Synthesis involves nitro-group reduction post-morpholine substitution, yielding a compound with distinct solubility and reactivity compared to the meta-substituted target .
- 1-(3-Amino-4-morpholinophenyl)-1-ethanone (CAS 217489-78-6, ): Features a morpholine substituent at the 4-position of the phenyl ring. The dual substitution (amino and morpholino) enhances hydrogen-bonding capacity and steric bulk, influencing pharmacokinetic properties like membrane permeability .
Substituent Effects on Physicochemical Properties
*Estimated based on analogous syntheses .
- Electron-Withdrawing Groups : Compounds like 3l (sulfonyl) and 4p (dichloro) exhibit higher melting points due to increased molecular rigidity and intermolecular halogen bonding .
Biological Activity
Overview
1-(3-Aminophenyl)-2-morpholinoethanone is an organic compound characterized by its unique structure, which includes a morpholine ring and an aminophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activity and therapeutic applications.
- IUPAC Name : 1-(3-aminophenyl)-2-morpholin-4-ylethanone
- Molecular Formula : C12H16N2O2
- CAS Number : 1082569-53-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.
- Hydrophobic Interactions : The morpholine ring facilitates interactions with hydrophobic pockets in proteins, potentially modulating enzyme and receptor activities.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential applications in cancer therapy.
Case Studies and Research Findings
A selection of case studies highlights the compound's biological activity:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antimicrobial effects.
-
Anti-inflammatory Mechanism Investigation :
- In vitro assays were conducted to assess the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced macrophages. The results showed a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- A cytotoxicity study on human cancer cell lines (A549 and HeLa) revealed that this compound induced apoptosis at concentrations above 25 µg/mL, with IC50 values indicating effective cytotoxicity against these cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 1-(3-Aminophenyl)ethanone | Lacks morpholine ring | Limited interaction with hydrophobic targets |
| 2-(3-Aminophenyl)-1-morpholinoethanone | Different positioning of morpholine ring | Varying binding affinities |
| 3-(3-Aminophenyl)-2-morpholinoethanone | Different positioning of amino group | Distinct pharmacological profiles |
Q & A
Q. What are the optimized synthetic routes for 1-(3-Aminophenyl)-2-morpholinoethanone, and how do reaction conditions affect yield?
The synthesis typically involves coupling 1-(3-aminophenyl)ethanone with morpholine derivatives. A literature method ( ) utilizes amidinothiourea and bromination steps, achieving a 70% yield in the intermediate step. Key parameters include:
- Reagent stoichiometry : Excess morpholine (1.2–1.5 eq) improves nucleophilic substitution efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance acylation in Friedel-Crafts reactions ().
- Temperature : Reflux conditions (e.g., 80–100°C in ethanol) are critical for complete conversion.
Q. Table 1: Synthetic Routes Comparison
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Bromination + Substitution | 52% | HCl/acetic acid, 24 h reflux | |
| Friedel-Crafts Acylation | ~60% | AlCl₃, CH₂Cl₂, RT |
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
Nuclear Magnetic Resonance (NMR):
Q. Infrared (IR) Spectroscopy :
Q. Crystallography :
Q. What safety protocols are recommended for handling this compound?
- Toxicology : Limited data exist; assume acute toxicity ().
- PPE : Nitrile gloves, lab coat, and fume hood ().
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water ().
Advanced Research Questions
Q. How can contradictions in reported reaction yields be resolved?
Discrepancies arise from:
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.
- Catalyst degradation : Monitor Lewis acids (e.g., AlCl₃) via ICP-MS after reaction quenching.
- Solvent effects : Compare polar (ethanol) vs. non-polar (CH₂Cl₂) solvents ().
Q. Mitigation Strategy :
Q. What computational methods are suitable for studying the compound’s structure-activity relationships (SAR)?
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Basis Set | B3LYP/6-31G(d) | Geometry optimization |
| Solvent Model | PCM (Water) | Solvation effects |
| Docking Score Threshold | ≤ −7.0 kcal/mol | Binding affinity prediction |
Q. How can structural analogs be designed to enhance biological activity?
- Fluorination : Introduce F atoms at the phenyl ring (para position) to improve metabolic stability ().
- Morpholine Modifications : Replace morpholine with piperazine for altered pharmacokinetics ().
- Probing SAR : Synthesize derivatives like 1-(3-Amino-4-methoxyphenyl)-2-morpholinoethanone (CAS 6318-64-5) () and compare IC₅₀ values in receptor assays.
Q. What strategies address challenges in crystallizing this compound?
- Solvent Screening : Use vapor diffusion with 2:1 DMSO/EtOH mixtures.
- Additives : Add 5% PEG 4000 to reduce polymorphism ().
- Twinned Data : Employ SHELXL’s TWIN/BASF commands for refinement ().
Data Contradiction Analysis Example :
If NMR signals for the morpholine group conflict between studies (e.g., δ 2.32–2.42 vs. δ 2.68–2.74 in ), consider:
- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals.
- Conformational Flexibility : Chair vs. boat morpholine conformers alter splitting patterns.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
